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Compound Name:
RR-SRC, Protein Tyrosine Kinase

Substrate

Cat. No.: B8260653

Get Quote

In the characterization of novel or "orphan" protein tyrosine kinases (PTKs), the choice of

substrate is often the single greatest variable affecting assay reproducibility. While random co-

polymers like Poly(Glu,Tyr) (PGT) have historically served as "universal" acceptors, they suffer

from batch-to-batch heterogeneity and undefined kinetics.

This guide validates RR-SRC (RRLIEDAEYAARG) not merely as a Src-family specific tool, but

as a superior, stoichiometric substrate for benchmarking novel tyrosine kinases. We present

experimental causality demonstrating why RR-SRC provides a self-validating kinetic system

that random polymers cannot match.

Technical Profile: The RR-SRC Architecture
To understand its utility for novel kinases, one must deconstruct the peptide sequence. RR-

SRC is derived from the autophosphorylation site of the Rous sarcoma virus pp60^src

(residues 416–424), but engineered for optimal in vitro behavior.

Sequence:Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly (RRLIEDAEYAARG)[1][2][3][4]
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The "RR" Anchor: The N-terminal Arginines provide a strong positive charge, facilitating

interaction with the negatively charged P-loop or catalytic cleft common in many PTKs,

stabilizing the peptide-enzyme complex.

The Acidic Core (IEDAE): Most Tyrosine Kinases (unlike Ser/Thr kinases) prefer an acidic

environment surrounding the phospho-acceptor. This sequence mimics the activation loop of

the kinase itself.

The Stoichiometric Advantage: Unlike PGT, which has variable Tyrosine density, RR-SRC

has exactly one phospho-acceptor site (Tyr-9). This allows for the precise calculation of

molar phosphate incorporation (

), a metric impossible with random polymers.

Comparative Analysis: RR-SRC vs. Alternatives
The following table contrasts RR-SRC with the two most common alternatives in novel kinase

screening: Poly(Glu,Tyr) (the generic option) and MBP (Myelin Basic Protein, the promiscuous

option).
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Feature RR-SRC (Peptide) Poly(Glu,Tyr) (4:1)
Myelin Basic
Protein (MBP)

Nature
Synthetic Peptide (13-

mer)
Random Co-polymer

Native Protein (18.5

kDa)

Kinetic Definition

High (Defined

,

)

Low (Apparent

only)

Medium (Multiple

sites)

Stoichiometry 1:1 (Single Tyr site)
Variable (Random Tyr

distribution)

Complex (Multiple

S/T/Y sites)

Background Noise Low (Specific to TKs)
Medium (Sticky

polymer)

High (Phosphorylated

by S/T kinases)

Signal-to-Noise >20:1 (Typical) ~5:1 to 10:1 Variable

Primary Utility Kinetic Profiling / HTS
Initial "Yes/No"

Screening

Ser/Thr + Tyr

Screening

Critical Insight: When characterizing a novel kinase, using PGT can lead to false negatives if

the kinase requires a specific structural motif (e.g., an alpha-helical tendency) which the

random coil of PGT lacks. RR-SRC adopts a nascent helical structure in solution, often better

mimicking physiological protein substrates.

Validation Workflow for Novel Kinases
When faced with a novel kinase (e.g., a newly purified mutant or an under-studied family

member), do not immediately jump to

determination. Follow this self-validating logic flow.

Phase 1: The Linearity Check (The "Existence" Proof)
Before optimizing, prove the signal is enzymatic and not an artifact of ATP hydrolysis or

stickiness.

Setup: Prepare reactions with Novel Kinase (10 nM) + RR-SRC (100 µM) + Mg/ATP.
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Control: Include a "No Substrate" control and a "Dead Kinase" (or No Enzyme) control.

Readout: Measure signal at 0, 5, 10, 20, and 40 minutes.

Validation Criteria:

Signal must be

the "No Substrate" background.

Signal must be linear with time (

).

If signal is non-linear early: You likely have substrate depletion or enzyme instability.

Reduce enzyme concentration.

Phase 2: Kinetic Profiling ( Determination)
This is the critical step where RR-SRC shines over PGT.

Substrate Titration: Prepare RR-SRC at 0, 50, 100, 200, 400, 800, and 1200 µM.

Reaction: Run the kinase assay for a fixed time (within the linear range established in Phase

1).

Data Analysis: Fit to the Michaelis-Menten equation.

Result: A distinct hyperbolic curve confirms specific binding.

Failure Mode: If the curve is linear up to 1200 µM, the

is likely

mM, indicating RR-SRC is a poor substrate for this specific novel kinase (low affinity).

Phase 3: Specificity Verification
To ensure the phosphorylation is due to the novel kinase and not a contaminant (e.g., trace Src

from the expression host):
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Use a broad-spectrum TK inhibitor (e.g., Staurosporine) and a Src-specific inhibitor (e.g.,

PP2).

If the novel kinase is not Src-family, it should be inhibited by Staurosporine but potentially

resistant to PP2, whereas the signal on RR-SRC should remain robust.

Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating a novel kinase using RR-

SRC.
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Novel Kinase
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Phase 1: Linearity Screen
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Inactive or
Wrong Substrate
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Phase 2: Kinetic Profiling
(Titrate RR-SRC 0-1200µM)

Yes

Fit Michaelis-Menten

Saturable Curve?

Low Affinity (Km > 2mM)
Switch to PGT or Library

No (Linear)

Valid Substrate
Calculate Km & Vmax

Yes (Hyperbolic)

Phase 3: Purity Check
(Inhibitor Profiling)

Click to download full resolution via product page

Caption: Decision matrix for "de-orphaning" a novel kinase. Note the critical branch point at

Kinetic Profiling; linearity without saturation implies poor affinity.
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Detailed Experimental Protocol: Radiometric
Validation
While fluorescence methods exist, the Gold Standard for validating a new substrate/kinase pair

is the Radiometric [

-

P]ATP assay due to its freedom from interference by compound autofluorescence or antibody
specificity issues.

Materials:

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.1 mg/mL BSA.

Substrate: RR-SRC (Stock 10 mM in water).

ATP Mix: 100 µM Cold ATP + 0.5 µCi [

-

P]ATP per reaction.

Capture: P81 Phosphocellulose paper (binds the positively charged Arginines in RR-SRC).

Step-by-Step:

Master Mix: Combine Buffer, Novel Kinase (optimized conc.), and RR-SRC.

Initiation: Add ATP Mix to start the reaction.[5] Total volume: 25 µL.

Incubation: Incubate at 30°C for 15 minutes.

Termination: Spot 20 µL of the reaction onto a P81 square. Immediately drop the square into

75 mM Phosphoric Acid.
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Washing: Wash filters 3x (5 min each) in 75 mM Phosphoric Acid. This washes away

unreacted ATP (negatively charged) while the RR-SRC (positively charged) remains bound

to the P81 paper.

Quantification: Dry filters and count in a scintillation counter (Cerenkov or with fluid).

Self-Validation Check:

Always include a "Total Counts" spot (5 µL of ATP mix spotted and not washed) to calculate

Specific Activity (CPM/pmol).

Calculate pmol phosphate incorporated:

Mechanistic Insight: Why RR-SRC Works
The interaction between the Kinase Domain and RR-SRC is not random. It relies on a

conserved electrostatic dialogue.
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Caption: Mechanistic interaction model. The N-terminal Arginines (RR) anchor the peptide via

electrostatics, while the Acidic Motif (IEDAE) ensures specificity for Tyrosine Kinases over

Ser/Thr Kinases.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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